molecular formula C7H11F3N2O3 B2370133 N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1211221-67-8

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2370133
CAS No.: 1211221-67-8
M. Wt: 228.171
InChI Key: GMFSBCGOSQHGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound that features both methoxyethyl and trifluoroethyl groups attached to an oxalamide core

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

Target of Action

This compound is a versatile material used in scientific research, and its unique structure allows for diverse applications such as drug synthesis and catalysis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 2,2,2-trifluoroethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.

  • The intermediate then reacts with 2,2,2-trifluoroethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: Similar structure but with a piperidine ring, used in drug synthesis and catalysis.

    Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries.

Uniqueness

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its combination of methoxyethyl and trifluoroethyl groups attached to an oxalamide core. This unique structure allows for diverse applications and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c1-15-3-2-11-5(13)6(14)12-4-7(8,9)10/h2-4H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFSBCGOSQHGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.